molecular formula C4H11BrN2S B1662935 S-Isopropylisothiourea hydrobromide CAS No. 4269-97-0

S-Isopropylisothiourea hydrobromide

Cat. No.: B1662935
CAS No.: 4269-97-0
M. Wt: 199.12 g/mol
InChI Key: SLGVZEOMLCTKRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropylisothiourea hydrobromide typically involves the reaction of isopropylamine with carbon disulfide to form isopropylisothiourea, which is then treated with hydrobromic acid to yield the hydrobromide salt . The reaction conditions generally require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Isopropylisothiourea hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Isopropylisothiourea hydrobromide is widely used in scientific research due to its selective inhibition of nitric oxide synthase (NOS2). Its applications include:

Mechanism of Action

S-Isopropylisothiourea hydrobromide exerts its effects by selectively inhibiting the enzyme nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By binding to the active site of NOS2, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels .

Comparison with Similar Compounds

Comparison: S-Isopropylisothiourea hydrobromide is unique due to its specific inhibitory effects on NOS2, which distinguishes it from other isothiourea derivatives. While similar compounds also inhibit nitric oxide synthase, they may vary in their selectivity and potency. For example, S-Methylisothiourea hydrobromide is less selective for NOS2 compared to this compound .

Biological Activity

S-Isopropylisothiourea hydrobromide (S-ITU) is an organic compound classified as an isothiourea, notable for its biological activity primarily as a nitric oxide synthase (NOS) inhibitor. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C4_4H10_{10}N2_2S
  • Molecular Weight : 118.2 g/mol
  • CAS Number : 4269-97-0

S-ITU is recognized for its specific inhibition of nitric oxide synthase, particularly the inducible form (iNOS), which plays a crucial role in the production of nitric oxide (NO) from L-arginine. This inhibition has significant implications for various physiological and pathological processes.

S-ITU acts primarily by inhibiting the activity of nitric oxide synthase, leading to reduced levels of NO. This mechanism is critical in conditions where excessive NO production contributes to pathological states such as inflammation and tumor progression. The inhibition of iNOS by S-ITU can modulate vascular responses and has been linked to anti-inflammatory effects.

Inhibition of Nitric Oxide Synthase

Research indicates that S-ITU is a potent inhibitor of NOS, with selectivity for the inducible form. It has been shown to effectively reduce NO production in various experimental settings:

  • In vitro Studies : S-ITU demonstrated significant inhibition of NO production in cultured cells exposed to inflammatory stimuli.
  • In vivo Studies : Administration of S-ITU in animal models resulted in decreased levels of plasma NO, correlating with reduced inflammatory markers.

Toxicity and Safety Profile

The safety profile of S-ITU has been evaluated through various toxicity studies. Notably:

  • Acute Toxicity : In mice, the LD50 for intraperitoneal administration was found to be approximately 2.6 g/kg, indicating a relatively low acute toxicity level compared to other compounds.
  • Chronic Exposure : Long-term studies have not reported significant adverse effects at therapeutic doses.

Radioprotective Effects

Recent studies have explored the radioprotective properties of S-ITU:

  • Study on Mice Exposed to Radiation :
    • Mice treated with S-ITU showed improved survival rates post-exposure to gamma radiation compared to control groups.
    • The effective dose range for radioprotection was identified as 60–90 mg/kg.
  • Mechanistic Insights :
    • The compound's ability to modulate oxidative stress responses was highlighted as a potential mechanism for its protective effects against radiation-induced damage.

Comparative Studies with Other Isothioureas

S-ITU has been compared with other derivatives such as T1023 and T1082 in terms of efficacy and safety:

CompoundLD50 (mg/kg)Effective Dose Range (mg/kg)Radioprotective Activity
S-ITU263860–90Yes
T102332127–90Yes
T108240360–90Yes

These comparisons indicate that while S-ITU has a higher LD50, its effective dose range for radioprotection is comparable or superior to other tested compounds.

Properties

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431048
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-97-0
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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